molecular formula C19H15ClO2 B14237238 1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde CAS No. 396103-24-5

1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde

Cat. No.: B14237238
CAS No.: 396103-24-5
M. Wt: 310.8 g/mol
InChI Key: RFTYPXMZBWXUKC-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chlorophenyl group attached to a methylnaphthalene moiety, with a methoxy group and a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl chloride and 6-methoxynaphthalene.

    Reaction Conditions: The 4-chlorobenzyl chloride undergoes a Friedel-Crafts alkylation with 6-methoxynaphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the intermediate 1-[(4-chlorophenyl)methyl]-6-methoxynaphthalene.

    Oxidation: The intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to introduce the carbaldehyde functional group, yielding the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of reagents and catalysts is also tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the carbaldehyde group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC), manganese dioxide (MnO2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve binding to enzymes or receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of key enzymes in microbial metabolism.

Comparison with Similar Compounds

    1-[(4-Chlorophenyl)methyl]-naphthalene: Lacks the methoxy and carbaldehyde groups.

    6-Methoxy-2-naphthaldehyde: Lacks the chlorophenyl group.

    4-Chlorobenzyl chloride: Lacks the naphthalene moiety.

Uniqueness: 1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the methoxy and carbaldehyde groups, along with the chlorophenyl moiety, makes it a versatile compound for various applications.

Properties

CAS No.

396103-24-5

Molecular Formula

C19H15ClO2

Molecular Weight

310.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde

InChI

InChI=1S/C19H15ClO2/c1-22-17-8-9-18-14(11-17)4-5-15(12-21)19(18)10-13-2-6-16(20)7-3-13/h2-9,11-12H,10H2,1H3

InChI Key

RFTYPXMZBWXUKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)C=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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